2-Bromo-2-(4-chlorophenyl)acetonitrile - 53731-99-0

2-Bromo-2-(4-chlorophenyl)acetonitrile

Catalog Number: EVT-351331
CAS Number: 53731-99-0
Molecular Formula: C8H5BrClN
Molecular Weight: 230.49 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-Bromo-4-chlorophenyl-2-bromobutanoate

Compound Description: 2-Bromo-4-chlorophenyl-2-bromobutanoate [] is a synthetic compound prepared through the reaction of 2-Bromo-4-chlorophenol with 2-bromobutanoyl bromide in the presence of pyridine. This compound serves as a precursor for synthesizing various derivatives via a Pd-catalyzed Suzuki cross-coupling reaction []. These derivatives are of interest for their potential electronic and non-linear optical (NLO) properties [].

(S)-α-Cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)-3-methylbutyrate (Fenvalerate Aα)

Compound Description: (S)-α-Cyano-3-phenoxybenzyl (S)-2-(4-chlorophenyl)-3-methylbutyrate, commonly known as Fenvalerate Aα, is an optically active insecticide []. It is used in metabolic studies [].

Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate (O4I2)

Compound Description: Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate, also referred to as O4I2, exhibits high activity in inducing the expression of the octamer-binding transcription factor 4 (Oct3/4) []. Oct3/4 plays a crucial role in maintaining the pluripotency of embryonic stem cells (ESCs) []. O4I2 and its derivatives hold potential as small molecules for generating induced pluripotent stem cells (iPSCs) [].

Fenclozic acid (2‐(4‐chlorophenyl)‐thiazol‐4‐ylacetic acid)

Compound Description: Fenclozic acid (2‐(4‐chlorophenyl)‐thiazol‐4‐ylacetic acid) [], commercially known as “Myalex," is recognized for its anti-inflammatory, analgesic, and antipyretic properties []. Its potency in short-duration tests is comparable to phenylbutazone, while in longer-duration tests, it demonstrates greater potency [].

4-Amino-2-(4-chlorophenyl)butyric Acid (PCPGABA)

Compound Description: 4-Amino-2-(4-chlorophenyl)butyric Acid (PCPGABA) is synthesized stereospecifically, alongside its enantiomer, via (R)- and (S)-3-(4-chlorophenyl)pyrrolidines []. These syntheses begin with trans-4-hydroxy-L-proline and involve a stereoselective hydrogenation of dehydroproline derivatives controlled by the C-2 carboxyl function. Additionally, an efficient ruthenium tetroxide oxidation is employed to produce chiral 3- and 4-(4-chlorophenyl)pyrrolidin-2-ones, serving as dehydrated precursors to the target molecules [].

2-[2-carboxymethylthio-2-(4-chlorophenyl) ethyl]-2-(4- chlorophenyl) - 4-thiazolidinone

Compound Description: This novel compound [] is derived from p,p'-dichlorochalcone through a reaction involving thioglycollic acid in the presence of ammonium carbonate []. The synthesis and structural elucidation of this compound are key aspects of the research [].

2‐[2‐(4‐chlorophenyl) benzimidazole‐1‐yl]‐N‐(2‐arylmethyleneamino) acetamide derivatives

Compound Description: This series of compounds [] is designed and synthesized to investigate their antioxidant properties []. The research focuses on their effects on rat liver microsomal NADPH-dependent lipid peroxidation levels (LP assay), microsomal ethoxyresorufin O-deethylase activities (EROD assay), and their interaction with 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical [].

2‐[2‐(4‐chlorophenyl) benzimidazole‐1‐yl]‐N‐(4‐oxo‐2‐aryl‐thiazolidine‐3‐yl)acetamide derivatives

Compound Description: These compounds [] are synthesized and evaluated alongside the 2‐[2‐(4‐chlorophenyl) benzimidazole‐1‐yl]‐N‐(2‐arylmethyleneamino) acetamide derivatives to explore their antioxidant capabilities []. The studies focus on their activities in LP and EROD assays, as well as their DPPH free radical scavenging abilities [].

2-(4-Chlorophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole

Compound Description: This compound [] is characterized by single-crystal X-ray diffraction, revealing its molecular structure. The crystal packing analysis indicates that the molecules interact through weak C–H⋯π contacts, arranging themselves in layers parallel to the (110) plane [].

2-(4-chlorophenyl)-5,6-dihydro-(1)benzothiepino[5,4- c]pyridazin-3(2H)-one 7-oxide

Compound Description: The two enantiomers of this compound, denoted as (+/-)-1 or Y-23684 [], are synthesized via asymmetric oxidation of a precursor using a modified Sharpless reagent. The study highlights the effectiveness of cumene hydroperoxide (CHP) as an oxidant in achieving high optical and chemical yields [].

Relevance: Both enantiomers of this compound, similar to 2-Bromo-2-(4-chlorophenyl)acetonitrile, incorporate a 4-chlorophenyl group. Notably, the S-(+)-1 enantiomer demonstrates a three-fold higher affinity for the benzodiazepine receptor compared to the R-(-)-1 enantiomer, as determined by a [3H]diazepam binding assay [].

2-(4-Chlorophenyl)chromen-4-one

Compound Description: This compound, a synthetic flavonoid, is obtained by cyclizing 3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one []. Its structure is characterized by a 4-chlorophenyl ring twisted at an angle of 11.54° relative to the chromen-4-one framework [].

Mesoionic 2-(4-chlorophenyl)-3-methyl-4-(4-methoxyphenyl)-1;3-thiazolium-5-thyolate (CMMTT)

Compound Description: CMMTT, a newly synthesized mesoionic compound [], induces vasorelaxation in rat superior mesenteric arteries []. This effect is primarily mediated by the endothelium, likely through nitric oxide (NO) release and subsequent activation of the NO-cGMP pathway [].

2-[(E)-2-(4-Chlorophenyl)ethenyl]-1-methylpyridinium iodide monohydrate

Compound Description: This compound [], exists in an E configuration with a nearly planar cationic structure [].

1-(4-Chloro­benz­yl)-2-(4-chloro­phen­yl)-1H-benzimidazole

Compound Description: This compound [] is characterized by a non-planar structure, with the benzimidazole ring forming dihedral angles of 88.15° and 33.4° with the benzene rings of the 4-chlorobenzyl and 4-chlorophenyl groups, respectively [].

2-(4-Chloro­phen­yl)-3-methyl-N-(thia­zol-2-yl)butanamide

Compound Description: This compound [], synthesized from a condensation reaction between 2-(4-chlorophenyl)-3-methylbutanoyl chloride and 2-aminothiazole, exhibits an angle of 58.87° between its thiazole and benzene rings [].

(E)-2-[(4-chlorophenyl)iminomethyl]-5-methoxyphenol and (E)-2-[(2-chlorophenyl)iminomethyl]-5-methoxyphenol

Compound Description: These two compounds, (E)-2-[(4-chlorophenyl)iminomethyl]-5-methoxyphenol (I) and (E)-2-[(2-chlorophenyl)iminomethyl]-5-methoxyphenol (II) [], both share the molecular formula C14H12ClNO2. Their structures, determined using X-ray diffraction and further supported by DFT calculations, reveal strong intramolecular O-H...N hydrogen bonds [].

2-(4-Chlorophenyl)-1,4,5-triphenyl-(1H)-imidazole

Compound Description: This compound [] is characterized by a planar arrangement of its phenyl and imidazole rings. Notably, the bonds C2-C6, N1-C12, C5-C18, and C4-C24 exhibit significant torsion, influencing the molecule's overall conformation [].

4-substituted-6-(4-chlorophenyl)-7-(lH-1,2,4-triazol-1-yl)-1 ',2 ',4 '-triazolo[3,4-b]1 '',3 '',4 ''-thiadiazines

Compound Description: This series of novel compounds (4aS 4m) [] is synthesized through the condensation of 4-amino-5-mercapto-3-substituted-1,2,4-triazoles (3aS 3m) with 2-bromo-2-(1H-1,2,4-triazol-1-yl)-4'-chloroacetophenone (2) [].

2-(4-Chlorophenyl)-α-methyl-5-benzoxazole Acetic Acid (Benoxaprofen)

Compound Description: Benoxaprofen [] is a novel anti-inflammatory drug that also exhibits oral anti-allergic activity in animals []. Its mechanism of action involves reducing the anaphylactic release of mediators, particularly slow-reacting substance of anaphylaxis (SRS-A), in both in vitro and in vivo models [].

2-Bromo-2-Chloro-2-(4-Chlorophenylsulfonyl)-1-Phenylethanone

Compound Description: This novel compound [] is synthesized from sodium 4-chlorobenzene sulfinate and exhibits potent antifungal activity against Candida strains, particularly C. albicans, with MIC values ranging from 0.00195 to 0.0078 μg/mL for most clinical isolates [].

2-aryloxy-6-bromo-3-(4-chlorophenyl)-3,4-dihydrobenzo[e][1,3,2]oxazaphosphinine2-oxides

Compound Description: This class of compounds [] is synthesized through the reaction of 4-bromo-2-((4-chlorophenylamino)methyl)phenol with aryl phosphorodichloridates in the presence of triethylamine. Their structures are characterized by IR, 1H, 13C, and 31P NMR spectroscopy [].

5-Bromo-2-(4-fluorophenyl)-3-phenylsulfinyl-1-benzofuran

Compound Description: This compound [] is structurally characterized by a 4-fluorophenyl ring having a dihedral angle of 2.63° with the benzofuran moiety []. The phenyl ring and the benzofuran mean plane exhibit a dihedral angle of 84.60° [].

4-Benzyl-6-bromo-2-(4-methoxyphenyl)-4H-imidazo[4,5-b]pyridine monohydrate

Compound Description: In this compound [], the imidazopyridine fused ring system is coplanar with the aromatic ring at the 2-position [].

N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

Compound Description: SR141716A [], a compound exhibiting inverse agonistic activity at the cannabinoid CB1 receptor, competitively antagonizes the Ca2+ current effects induced by the CB agonist WIN55212-2 in superior cervical ganglion neurons [].

5-(4-chlorophenyl)-3-[(E)-2-cyclohexylethenyl]-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole (VCHSR)

Compound Description: VCHSR [] is an analog of SR141716A that lacks hydrogen bonding potential at the C3 position, resulting in neutral antagonist activity at the CB1 receptor, unlike the inverse agonism observed with SR141716A [].

(E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (S-3307)

Compound Description: S-3307 [] is a plant growth retardant []. Its inhibitory effects on plant growth are likely due to its interference with gibberellin biosynthesis [].

2-[4-(4-chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine (FAUC 213)

Compound Description: FAUC 213 [], a potent and selective dopamine D4 receptor antagonist, exhibits strong D4 binding and high subtype selectivity. Its development is based on structure-dependent efficacy studies aimed at creating selective D4 ligands [].

(R)-(-)-2-(4-bromo-2-fluorobenzyl)-1,2,3,4- tetrahydropyrrolo[1,2-a]pyrazine -4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone (AS-3201)

Compound Description: AS-3201 [] is a potent aldose reductase inhibitor (ARI) that exhibits significant activity in inhibiting porcine lens aldose reductase (AR) in vitro. It also effectively inhibits sorbitol accumulation in the sciatic nerve of streptozotocin-induced diabetic rats in vivo [].

4‐(4‐Chloro­phenyl)‐3‐(furan‐2‐yl)‐1H‐1,2,4‐triazole‐5(4H)‐thione

Compound Description: This compound [] is characterized by a non-planar structure. The dihedral angles between the benzene ring, the furan ring, and the central triazole ring are 78.4° and 5.6°, respectively [].

(E)-1-(4-chlorophenyl)-2-[2,2-dichloro-1-(4-fluorophenyl)ethenyl]diazene

Compound Description: This compound [] is characterized by a 56.13° dihedral angle between its 4-fluorophenyl and 4-chlorophenyl rings []. Its crystal structure reveals that molecules are connected by C—H⋯Cl hydrogen bonds, forming columns along the a-axis. Additionally, face-to-face π–π stacking interactions between adjacent aromatic rings further stabilize the crystal packing [].

Properties

CAS Number

53731-99-0

Product Name

2-Bromo-2-(4-chlorophenyl)acetonitrile

IUPAC Name

2-bromo-2-(4-chlorophenyl)acetonitrile

Molecular Formula

C8H5BrClN

Molecular Weight

230.49 g/mol

InChI

InChI=1S/C8H5BrClN/c9-8(5-11)6-1-3-7(10)4-2-6/h1-4,8H

InChI Key

AKYZXEVLLDNHDZ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(C#N)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C(C#N)Br)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.